
A Comparative Guide to the Spectral Data of
Ditetradecyl Adipate and Alternative Emollients

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ditetradecyl adipate

Cat. No.: B15345863 Get Quote

For researchers, scientists, and drug development professionals, the precise identification and

characterization of chemical compounds are paramount. This guide provides a comprehensive

cross-referencing of the spectral data for Ditetradecyl adipate, a common emollient and

plasticizer, with several alternatives. By presenting key spectral data from Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry

(MS), this guide facilitates objective comparison and supports informed decision-making in

formulation and development.

Spectral Data Comparison
The following table summarizes the available spectral data for Ditetradecyl adipate and a

selection of alternative emollients and plasticizers. This data has been aggregated from various

chemical databases.
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Compound CAS No.
Molecular

Formula

13C NMR

(δ, ppm)
FTIR (cm⁻¹)

Mass Spec

(m/z)

Ditetradecyl

adipate
26720-19-4 C₃₄H₆₆O₄

Data

available,

specific

peaks not

publicly

listed[1]

Data

available,

specific

peaks not

publicly

listed[1]

Data

available,

specific

fragmentation

not publicly

listed[1]

Diisopropyl

adipate
6938-94-9 C₁₂H₂₂O₄

172.8, 67.3,

33.8, 24.3,

21.8

2980 (C-H),

1735 (C=O),

1250, 1180,

1110 (C-O)

230 (M+),

188, 171,

129, 101, 87,

43

Dibutyl

sebacate
109-43-3 C₁₈H₃₄O₄

173.8, 64.1,

34.4, 30.8,

29.1, 25.0,

19.2, 13.7[2]

[3]

2960, 2930,

2860 (C-H),

1740 (C=O),

1170 (C-O)

314 (M+),

259, 203,

185, 129, 57

Cetyl alcohol 36653-82-4 C₁₆H₃₄O

62.9, 33.8,

31.9, 29.7,

29.4, 25.7,

22.7, 14.1

3330 (O-H),

2920, 2850

(C-H), 1465

(C-H bend),

1060 (C-O)

242 (M+),

224, 210,

196, 182,

168, 154,

140, 126,

112, 98, 84,

70, 56

Stearyl

alcohol
112-92-5 C₁₈H₃₈O

63.1, 33.9,

31.9, 29.7,

29.4, 25.8,

22.7, 14.1

3330 (O-H),

2920, 2850

(C-H), 1465

(C-H bend),

1060 (C-O)[4]

270 (M+),

252, 224,

196, 168,

140, 112, 84,

56

Isopropyl

myristate

110-27-0 C₁₇H₃₄O₂ 173.2, 67.7,

34.5, 31.9,

29.7, 29.5,

29.3, 29.1,

2925, 2855

(C-H), 1738

(C=O), 1170

(C-O)

270 (M+),

227, 213,

185, 115, 85,

71, 57, 43
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25.0, 22.7,

21.9, 14.1

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These

protocols are based on standard operating procedures for the analysis of esters and long-chain

alcohols.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon skeleton of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 50-100 mg of the sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Integrate the peaks (note: for ¹³C NMR, integration is not always quantitative under

standard conditions).

Identify and list the chemical shifts (δ) in parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

For liquid or waxy solid samples, place a small amount directly onto the center of the ATR

crystal to ensure full coverage of the sampling area.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and

an accumulation of 16-32 scans.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Perform baseline correction if necessary.

Identify the wavenumbers (cm⁻¹) of the major absorption bands.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation (for high molecular weight esters):

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., hexane or ethyl acetate).

For some applications, derivatization to more volatile forms (e.g., transesterification to fatty

acid methyl esters) may be necessary.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The GC separates the components of the sample based on their boiling points and

interactions with the column stationary phase.

As components elute from the GC column, they enter the mass spectrometer.

The mass spectrometer ionizes the molecules (typically using electron ionization) and

separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Processing:

The software generates a mass spectrum for each eluting component.

Identify the molecular ion peak (M+) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a typical workflow for cross-referencing spectral data of a

chemical compound with existing databases. This process is crucial for compound

identification, purity assessment, and quality control.
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Data Acquisition

Data Processing & Analysis

Database Cross-Referencing

Comparison & Verification

Sample Preparation

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

Peak Picking & Integration Functional Group Identification Fragmentation Analysis

Compile Experimental Data

Search by Chemical Name/CAS Search by Spectral Data

NIST, SDBS, PubChem, etc.

Compare Experimental vs. Database Spectra

Verify Compound Identity & Purity

Generate Report

Click to download full resolution via product page

Workflow for spectral data cross-referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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